N-(3-Carboxypropyl)-N,N-dimethylhexadecan-1-aminium bromide
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Overview
Description
N-(3-Carboxypropyl)-N,N-dimethylhexadecan-1-aminium bromide is a quaternary ammonium compound. It is known for its surfactant properties and is used in various scientific and industrial applications. The compound’s structure includes a long hydrophobic tail and a hydrophilic head, making it effective in reducing surface tension in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Carboxypropyl)-N,N-dimethylhexadecan-1-aminium bromide typically involves the quaternization of N,N-dimethylhexadecan-1-amine with 3-bromopropionic acid. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors. The product is purified using industrial-scale purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-Carboxypropyl)-N,N-dimethylhexadecan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiocyanate can replace the bromide ion.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
N-(3-Carboxypropyl)-N,N-dimethylhexadecan-1-aminium bromide has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of cleaning agents, personal care products, and industrial detergents.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. The hydrophobic tail interacts with non-polar substances, while the hydrophilic head interacts with water, reducing surface tension and allowing for the formation of micelles. This property is crucial in applications such as drug delivery, where the compound can encapsulate hydrophobic drugs and enhance their solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- **Dodecyl
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Properties
CAS No. |
64252-74-0 |
---|---|
Molecular Formula |
C22H46BrNO2 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
3-carboxypropyl-hexadecyl-dimethylazanium;bromide |
InChI |
InChI=1S/C22H45NO2.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23(2,3)21-18-19-22(24)25;/h4-21H2,1-3H3;1H |
InChI Key |
KAHVMSFNGXCCDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCCC(=O)O.[Br-] |
Origin of Product |
United States |
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